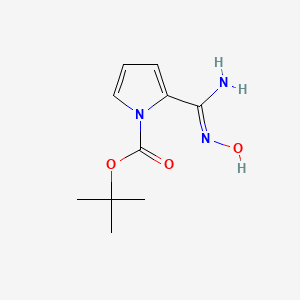

1-Boc-pyrrole-2-carboxamidoxime

Description

Properties

IUPAC Name |

tert-butyl 2-[(Z)-N'-hydroxycarbamimidoyl]pyrrole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O3/c1-10(2,3)16-9(14)13-6-4-5-7(13)8(11)12-15/h4-6,15H,1-3H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZOPPCCPRLPORD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC=C1C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C=CC=C1/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Boc-pyrrole-2-carboxamidoxime can be synthesized through several methods. One common approach involves the reaction of 1-Boc-pyrrole-2-carboxylic acid with hydroxylamine under suitable conditions to form the carboxamidoxime derivative. The reaction typically requires a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified through standard techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Industrial methods may also include continuous flow processes and the use of automated reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Boc-pyrrole-2-carboxamidoxime undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the carboxamidoxime group to amines or other reduced forms.

Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the pyrrole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are employed to remove the Boc group.

Major Products Formed:

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of amines.

Substitution: Deprotected pyrrole derivatives.

Scientific Research Applications

1-Boc-pyrrole-2-carboxamidoxime has diverse applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.

Biology: The compound is used in the development of biologically active molecules and pharmaceuticals.

Medicine: It is involved in the synthesis of drug candidates and therapeutic agents.

Industry: The compound finds applications in the production of fine chemicals and materials science

Mechanism of Action

The mechanism of action of 1-Boc-pyrrole-2-carboxamidoxime involves its ability to participate in various chemical reactions due to the presence of the Boc and carboxamidoxime groups. The Boc group provides protection to the amine functionality, allowing selective reactions at other sites. The carboxamidoxime group can undergo nucleophilic and electrophilic reactions, enabling the formation of diverse products. The molecular targets and pathways involved depend on the specific reactions and applications being pursued .

Comparison with Similar Compounds

Structural and Functional Group Differences

1-Methyl-4-(1-methyl-1H-imidazole-2-carboxamido)-1H-pyrrole-2-carboxylic acid

- Structure : Contains a pyrrole core substituted with a 1-methylimidazole-2-carboxamide at the 4-position and a carboxylic acid at the 2-position .

- Key Differences: The carboxylic acid group (-COOH) introduces acidity (pKa ~4-5), contrasting with the neutral amidoxime (-C(=NOH)NH₂) in the target compound.

- Applications : Likely used in medicinal chemistry for targeting imidazole-recognizing receptors .

1-Benzyl-N-methyl-1H-pyrrole-2-carboxamide

- Structure : Features a benzyl group at the 1-position and a methyl-substituted carboxamide at the 2-position .

- Key Differences: The carboxamide (-CONHMe) lacks the oxime (-NH₂ and -OH) functionality, limiting hydrogen-bonding capacity and metal coordination. Benzyl protection requires harsher conditions (e.g., hydrogenolysis) for removal compared to the acid-labile Boc group .

- Applications : Primarily studied for crystallographic behavior, with N–H···O hydrogen bonds forming chain-like structures in the solid state .

Pyrrole-2-carbaldehyde Derivatives

- Structure : Includes compounds like 2-formyl-1H-pyrrole and its substituted analogs .

- Key Differences :

- Applications : Used as intermediates in the synthesis of porphyrins and heterocyclic frameworks .

Reactivity and Stability

Physical and Spectral Properties

- Molecular Weight :

- Hydrogen Bonding :

- Melting Points :

- Carboxylic acid derivatives (e.g., 5-Methyl-1H-pyrrole-2-carboxylic acid) exhibit higher melting points (>200°C) due to strong intermolecular H-bonding, whereas Boc-protected amidoximes are typically liquids or low-melting solids .

Q & A

Q. What are the established synthetic pathways for 1-Boc-pyrrole-2-carboxamidoxime, and how do reaction conditions influence yield optimization?

- Methodological Answer : The synthesis typically involves two key steps: (1) Boc protection of pyrrole derivatives and (2) amidoxime formation via hydroxylamine reaction. For example, analogous compounds like 4-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid are synthesized by introducing functional groups under controlled conditions (e.g., using trifluoromethyl iodide with a base) . Yield optimization requires monitoring temperature (20–60°C), solvent polarity (DMF or THF), and stoichiometry of reagents (e.g., hydroxylamine hydrochloride in excess). Purity can be enhanced via recrystallization in ethanol/water mixtures.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer : A multi-technique approach is critical:

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when synthesizing this compound derivatives?

- Methodological Answer : Contradictions often arise from tautomerism or impurities. Strategies include:

- Triangulation : Cross-validate NMR with IR (e.g., distinguishing amidoxime tautomers via N-O stretch at 950 cm⁻¹) .

- Alternative Pathways : Test Boc deprotection (using TFA) to isolate pyrrole-2-carboxamidoxime intermediates for clearer spectral analysis .

- Computational Modeling : Compare experimental ¹³C NMR shifts with DFT-predicted values to identify structural anomalies .

Q. What experimental design principles ensure reproducibility in bioactivity studies of this compound?

- Methodological Answer :

- Controls : Include positive (e.g., known kinase inhibitors) and negative (solvent-only) controls to contextualize bioactivity .

- Dose-Response Curves : Use ≥3 technical replicates to calculate IC₅₀ values, minimizing batch variability .

- Stability Testing : Pre-screen compound stability in assay buffers (pH 7.4, 37°C) via HPLC to rule out degradation artifacts .

Q. How can researchers leverage computational tools to predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate Boc group lability under acidic conditions to predict deprotection kinetics .

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyrrole ring for functionalization .

- Retrosynthetic Software : Tools like Synthia™ propose routes using amidoxime as a directing group for C-H activation .

Data Analysis & Contradiction Management

Q. What statistical approaches are recommended for analyzing conflicting bioassay results involving this compound?

- Methodological Answer :

- Meta-Analysis : Aggregate data from independent studies (e.g., using RevMan) to assess effect size heterogeneity .

- Sensitivity Analysis : Vary assay parameters (e.g., ATP concentration in kinase assays) to identify confounding factors .

- Bayesian Modeling : Quantify uncertainty in dose-response relationships using probabilistic frameworks .

Reproducibility & Literature-Based Research

Q. How should researchers adapt literature protocols for synthesizing this compound to novel substrates?

- Methodological Answer :

- Critical Appraisal : Evaluate primary literature for reagent purity (e.g., hydroxylamine hydrochloride ≥98%) and inert atmosphere use .

- Scale-Down Pilots : Test reported conditions at 10% scale to identify solvent/reagent incompatibilities before scaling up .

- Byproduct Analysis : Use LC-MS to detect side products (e.g., over-Boc protection) not mentioned in original papers .

Ethical & Compliance Considerations

Q. What ethical guidelines apply to handling this compound in preclinical studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.